5-(2,4-Difluorophenyl)-3-fluorophenol
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Overview
Description
5-(2,4-Difluorophenyl)-3-fluorophenol: is an organic compound characterized by the presence of fluorine atoms on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-3-fluorophenol typically involves the use of organometallic derivatives and transition-metal-based catalysts. One common method is the cross-coupling reaction, where an organometallic derivative reacts with a substituted benzene in the presence of a transition-metal catalyst . This method ensures high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-3-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes involved in various biological pathways .
Comparison with Similar Compounds
- 5-(2,4-Difluorophenyl)-2-pyrimidinol
- 2,4-Difluorophenyl isocyanate
- 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
Comparison: Compared to similar compounds, 5-(2,4-Difluorophenyl)-3-fluorophenol is unique due to its specific substitution pattern on the phenyl ring. This pattern influences its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWPTYWNGHBNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684220 |
Source
|
Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-65-1 |
Source
|
Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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